



C15H11N7O3S2 lot-to-lot variability and quality control measures

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Compound of Interest		
Compound Name:	C15H11N7O3S2	
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Technical Support Center: Dasatinib (C22H26CIN7O2S)

Disclaimer: The following information is provided for research and informational purposes only. The chemical formula **C15H11N7O3S2** did not correspond to a readily identifiable compound. This technical support guide has been generated based on information for Dasatinib (C22H26CIN7O2S), a compound with applications relevant to researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is Dasatinib and what is its primary mechanism of action?

Dasatinib is a potent multi-targeted tyrosine kinase inhibitor.[1] Its primary mechanism of action is the inhibition of the BCR-ABL kinase, an abnormal protein produced by the Philadelphia chromosome translocation commonly found in Chronic Myeloid Leukemia (CML) and some forms of Acute Lymphoblastic Leukemia (ALL).[1] By blocking the ATP-binding site of the BCR-ABL kinase, Dasatinib inhibits its activity, leading to the programmed cell death (apoptosis) of malignant cells.[1] Additionally, Dasatinib inhibits other kinases such as the SRC family kinases, c-KIT, EPHA2, and PDGFRβ.[1][2]

Q2: What are the common sources of lot-to-lot variability in Dasatinib?

Lot-to-lot variability in Dasatinib can arise from several factors, including:

Troubleshooting & Optimization





- Polymorphism: Dasatinib can exist in different crystalline forms, such as the monohydrate
 and anhydrate forms. These forms can have different solubility and dissolution
 characteristics, leading to variability in bioavailability.[3][4] A novel formulation containing
 Dasatinib anhydrate has been shown to have improved absorption and lower
 pharmacokinetic variability compared to the monohydrate form.[3][4]
- Impurities: The presence of process-related impurities, by-products, residual solvents, and degradation products can vary between batches.[2][5] These impurities can potentially affect the safety and efficacy of the compound.
- Pharmacokinetic Variability: Dasatinib exhibits high pharmacokinetic and pharmacodynamic variability between subjects and even between different occasions of administration for the same subject.[6][7] This variability can be influenced by factors such as patient body mass index.[6]

Q3: What are the critical quality control measures for Dasatinib?

To ensure the consistency, quality, and safety of Dasatinib, the following quality control measures are essential:

- Impurity Profiling: Thorough identification, characterization, and quantification of all potential impurities are crucial.[2][8] This includes process-related impurities, degradation products, and residual solvents.
- Adherence to Pharmacopeial Standards: Batches must be tested to ensure they meet the
 specifications outlined in relevant pharmacopeias, such as the European Pharmacopoeia
 (EP) and guidelines from the International Council for Harmonisation (ICH), particularly ICH
 Q3A/B for impurities in new drug substances.[5]
- Use of Reference Standards: Qualified reference standards for Dasatinib and its known impurities are necessary for the accurate validation of analytical methods and for routine quality control testing.[8]
- Stability Testing: Forced degradation studies under various stress conditions (acidic, alkaline, oxidative, photolytic, and thermal) should be performed to understand the degradation pathways and to develop stability-indicating analytical methods.[9][10][11]



Troubleshooting Guides Analytical Method Issues

Issue	Potential Cause	Troubleshooting Steps
Poor peak shape or resolution in HPLC analysis	Inappropriate column, mobile phase pH, or gradient elution.	Optimize the HPLC method by testing different C18 columns, adjusting the mobile phase pH (Dasatinib's pKa should be considered), and modifying the gradient profile.[12] A Kinetex C18 column with a phosphate buffer (pH 7.8) and acetonitrile gradient has been shown to be effective.[9][10][11]
Inconsistent quantification results	Instability of the sample or standard solutions. Issues with the analytical instrument.	Prepare fresh sample and standard solutions. Verify the stability of solutions over the analysis time. Perform system suitability tests to ensure the HPLC system is performing correctly.
Difficulty in identifying an unknown impurity peak	The impurity may be a novel degradation product or a process-related impurity not previously characterized.	Isolate the impurity using preparative HPLC. Characterize the structure using high-resolution mass spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier Transform Infrared (FTIR) spectroscopy.[9][10][11]

Experimental In-vitro/In-vivo Issues



Issue	Potential Cause	Troubleshooting Steps
High variability in cell-based assay results	Inconsistent concentration of the active compound due to poor solubility or degradation. Lot-to-lot variability of the Dasatinib batch.	Ensure complete dissolution of Dasatinib in a suitable solvent like DMSO before diluting in cell culture media.[12] Qualify each new lot of Dasatinib for purity and concentration before use in critical experiments. Consider using a formulation with lower pharmacokinetic variability, such as the anhydrate form.[3][4]
Unexpected off-target effects in experiments	Presence of active impurities in the Dasatinib lot.	Obtain a comprehensive impurity profile for the specific lot being used. If possible, test the identified impurities for biological activity in relevant assays.
Reduced efficacy in animal models compared to previous studies	Differences in the oral bioavailability of the Dasatinib formulation used. Changes in the gut pH of the animals affecting drug absorption.	Be aware that Dasatinib's solubility is pH-dependent.[3] Standardize the formulation and route of administration. Monitor for any factors that might alter the gastrointestinal environment of the animals.

Data Presentation

Table 1: Common Impurities of Dasatinib



Impurity Type	Examples	Potential Origin
Process-Related Impurities	Dasatinib Carboxylic Acid, Dasatinib impurity-A, KSM-01 (Key Starting Material)	By-products from synthesis steps such as amidation, chlorination, or cyclization.[5]
Degradation Impurities	Dasatinib N-oxide, Hydrolysis products	Oxidative degradation from exposure to air or light; Hydrolysis under acidic or moist conditions.[5][9][10]
Residual Solvents	Dimethylformamide (DMF), Methanol, Dichloromethane	Solvents used during the synthesis and purification process.[5]
Elemental Impurities	Palladium, Platinum, Copper	Trace metal catalysts used in synthetic steps.[5]

Table 2: HPLC Method Parameters for Dasatinib and

Impurity Analysis

Parameter	Condition
Column	Kinetex C18 (4.6 x 150 mm, 5 μm)
Mobile Phase	A: 1.36 g/L KH2PO4 in water (pH 7.8 with KOH) B: Acetonitrile
Elution Mode	Gradient
Flow Rate	0.9 mL/min
Column Temperature	45°C
Detection Wavelength	305 nm
Run Time	65 min
(Source: Based on a validated stability-indicating HPLC method)[9][10][11]	



Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Dasatinib

- 1. Objective: To quantify Dasatinib and separate its degradation and process-related impurities.
- 2. Materials:
- Dasatinib reference standard and sample
- Potassium dihydrogen phosphate (KH2PO4)
- Potassium hydroxide (KOH)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- 3. Chromatographic Conditions:
- Instrument: HPLC with a photodiode array (PDA) detector.
- Column: Kinetex C18 (4.6 x 150 mm, 5 μm).[9][10][11]
- Mobile Phase A: 1.36 g of KH2PO4 dissolved in 1000 mL of water, with the pH adjusted to 7.8 using a diluted KOH solution.[9][10][11]
- Mobile Phase B: Acetonitrile.
- Gradient Program: A time-based gradient program should be established to ensure the separation of all relevant peaks.
- Flow Rate: 0.9 mL/min.[9][10][11]
- Column Temperature: 45°C.[9][10][11]
- Detection: 305 nm.[9][10][11]



- Injection Volume: 10 μL.
- 4. Procedure:
- Prepare the mobile phases and degas them.
- Prepare a stock solution of the Dasatinib reference standard in a suitable diluent (e.g., methanol).
- Prepare working standard and sample solutions at a concentration of approximately 0.5 mg/mL.[9][10][11]
- Equilibrate the HPLC system with the initial mobile phase composition.
- Inject the standard and sample solutions.
- Record the chromatograms and integrate the peak areas.
- Calculate the concentration of Dasatinib and the percentage of impurities in the sample.
- 5. Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). [9][10][11]

Visualizations

Dasatinib Mechanism of Action

Caption: Dasatinib inhibits multiple tyrosine kinases, blocking pro-survival signaling.

Quality Control Workflow for Dasatinib Batches

Caption: A typical workflow for the quality control of Dasatinib batches.

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